

Cross-Validating Isogambogic Acid: A Comparative Analysis in Glioma and Melanoma Models

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Compound of Interest

Compound Name: *Isogambogic acid*

Cat. No.: *B15581601*

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A detailed examination of the anti-cancer effects of **Isogambogic acid** and its analogue, Acetyl **Isogambogic Acid**, reveals distinct mechanisms of action and therapeutic potential in preclinical glioma and melanoma models. This guide synthesizes key experimental findings, providing a comparative overview of their efficacy and the signaling pathways they modulate.

Isogambogic acid, a natural compound, and its acetylated form have demonstrated significant anti-proliferative and pro-apoptotic effects in different cancer types. This comparison guide cross-validates these findings by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms from in vitro and in vivo studies on glioma and melanoma.

Comparative Efficacy of Isogambogic Acid and its Analogue

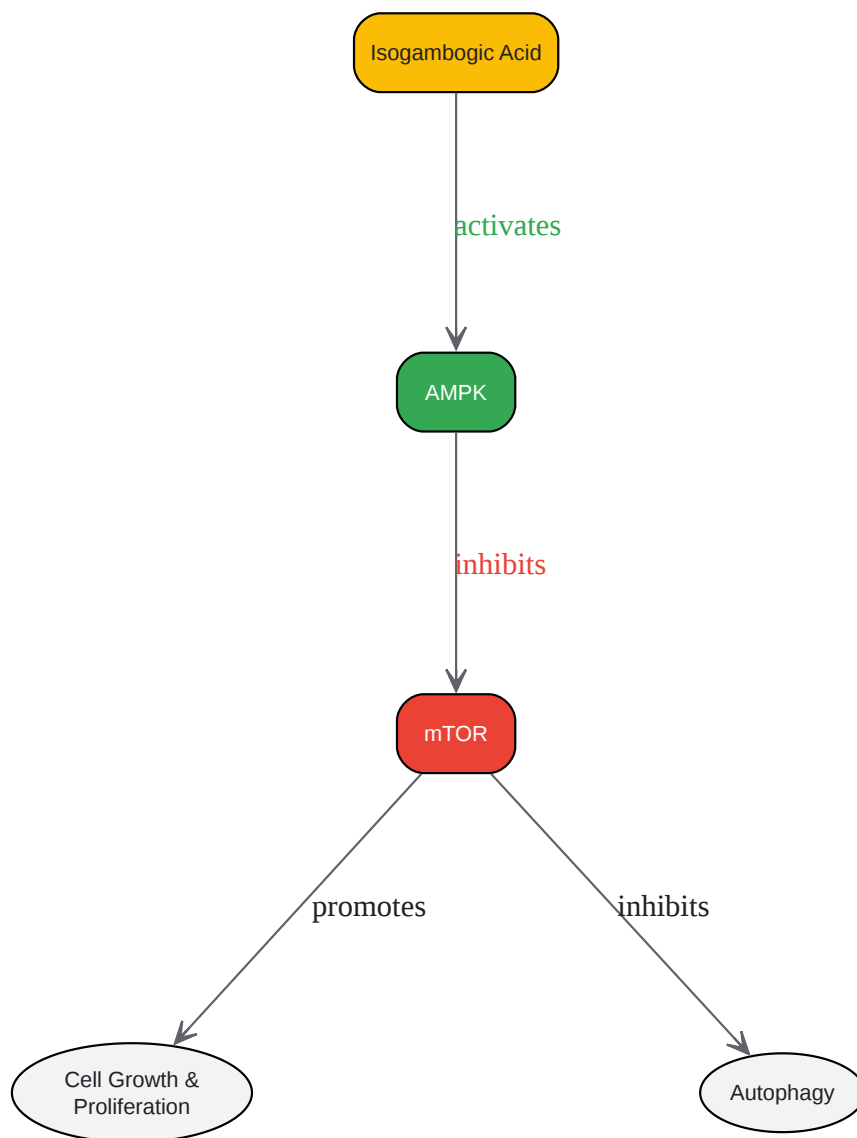
The cytotoxic and anti-tumor effects of **Isogambogic acid** and Acetyl **Isogambogic Acid** (AIGA) have been evaluated in glioma and melanoma cell lines and corresponding animal models. A summary of the quantitative data from these studies is presented below.

Experimental Model	Cell Line(s)	Compound	Key Findings
In Vitro Glioma	U87, U251	Isogambogic Acid	Induces autophagic cell death.[1][2] IC50 values for the related compound Isoginkgetin in U87MG cells are approximately 24.75 μ M at 24 hours, decreasing to 10.69 μ M at 72 hours.[3]
In Vitro Melanoma	SW1 (murine), WM115, MEWO (human)	Acetyl Isogambogic Acid (AIGA)	At 1 μ mol/L, AIGA reduced the viability of SW1 cells to 10%.[4] Effective concentration in human melanoma cell lines ranges from 0.5 to 2 μ mol/L.[4]
In Vivo Glioma	U87 Xenograft (mice)	Isogambogic Acid	Inhibited tumor growth.[1][2]
In Vivo Melanoma	Syngeneic and Xenograft models (mice)	Acetyl Isogambogic Acid (AIGA)	Efficiently inhibited the growth of human and mouse melanoma tumors.[5]

Deciphering the Molecular Mechanisms: Signaling Pathways

Isogambogic acid and AIGA exert their anti-cancer effects by modulating distinct signaling pathways in glioma and melanoma cells.

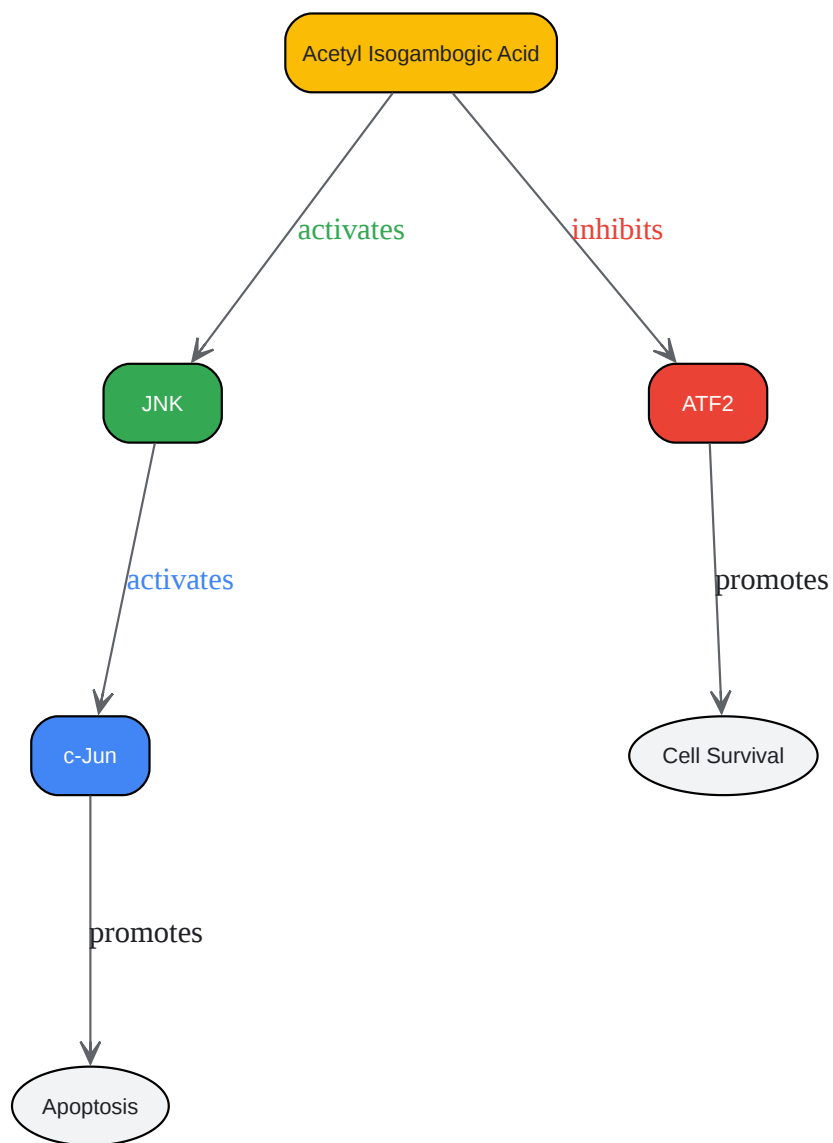
In glioma, **Isogambogic acid** has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[1][2]

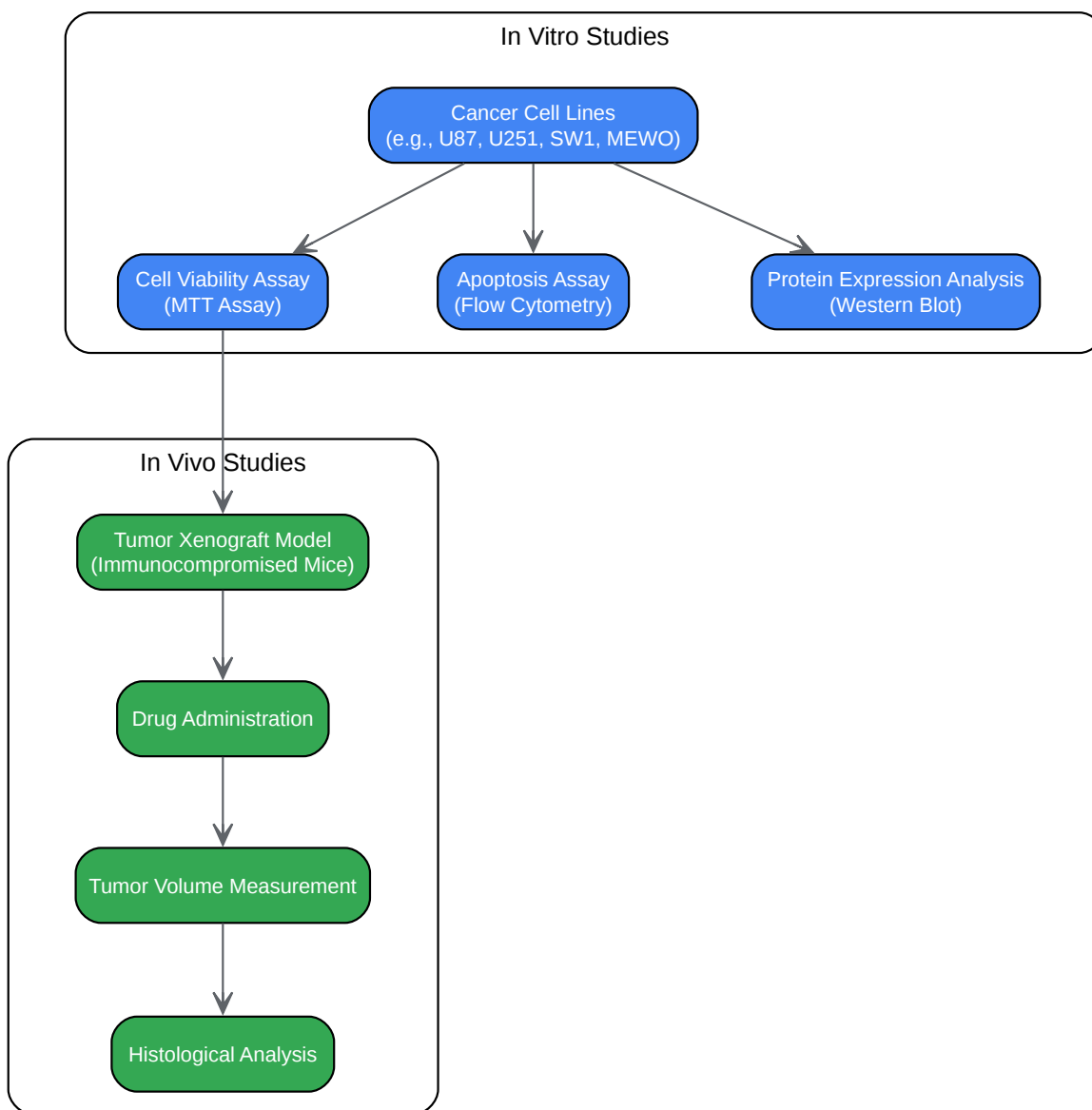


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Isogambogic acid activates AMPK, which in turn inhibits mTOR signaling in glioma.

In melanoma, AIGA has been found to activate the c-Jun N-terminal kinase (JNK) pathway while inhibiting the transcriptional activity of Activating Transcription Factor 2 (ATF2).^[4]^[5] This dual action contributes to the induction of apoptosis in melanoma cells.





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